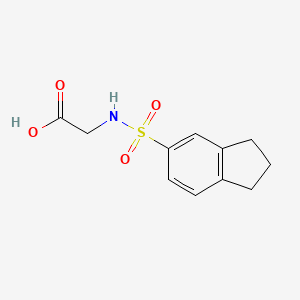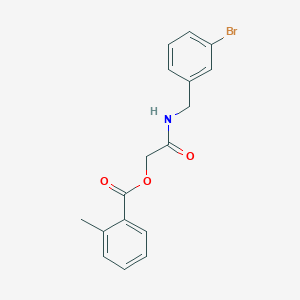![molecular formula C23H21N3O4S B2509597 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-45-8](/img/structure/B2509597.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and sulfonyl-containing compounds. Examples are:
- N-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methylphenyl)sulfonyl)propanamide
Uniqueness
What sets N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-30-18-9-11-19(12-10-18)31(28,29)14-13-22(27)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPJAJSWCWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2509514.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)
![N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2509527.png)
![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2509531.png)

![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
